molecular formula C6H15NO3S B8628387 4-(Dimethylamino)butane-2-sulfonic acid CAS No. 906073-12-9

4-(Dimethylamino)butane-2-sulfonic acid

Cat. No.: B8628387
CAS No.: 906073-12-9
M. Wt: 181.26 g/mol
InChI Key: WINBLTHHMBUHOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Dimethylamino)butane-2-sulfonic acid (C₆H₁₅NO₃S, MW 181.25 g/mol) is an aliphatic sulfonic acid derivative featuring a dimethylamino group at the 4-position and a sulfonic acid group at the 2-position of a butane backbone. Its structure combines strong acidity from the sulfonic acid group (pKa ~1–2) with moderate basicity from the tertiary amine, making it water-soluble and reactive in both aqueous and organic media.

Properties

CAS No.

906073-12-9

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

4-(dimethylamino)butane-2-sulfonic acid

InChI

InChI=1S/C6H15NO3S/c1-6(11(8,9)10)4-5-7(2)3/h6H,4-5H2,1-3H3,(H,8,9,10)

InChI Key

WINBLTHHMBUHOT-UHFFFAOYSA-N

Canonical SMILES

CC(CCN(C)C)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with Varied Alkylamino Groups

  • 4-(Octylamino)butane-2-sulfonic Acid (C₁₂H₂₇NO₃S, MW 265.41 g/mol, CAS 906073-08-3): This compound replaces the dimethylamino group with a longer octylamino chain. The increased hydrophobicity reduces water solubility compared to the target compound, making it more suitable for surfactant applications .
Property 4-(Dimethylamino)butane-2-sulfonic Acid 4-(Octylamino)butane-2-sulfonic Acid
Solubility High in water Moderate in water, better in organics
Applications Catalysis, buffer systems Detergents, emulsifiers

Aromatic Sulfonic Acids with Dimethylamino Groups

  • p-(Dimethylamino)benzoic Acid (C₉H₁₁NO₂, MW 165.18 g/mol, CAS 619-84-1): Features a dimethylamino group on an aromatic ring and a carboxylic acid. The carboxylic acid (pKa ~4.5–5) is less acidic than the sulfonic acid in the target compound, limiting its use in strongly acidic environments. Applications include organic synthesis intermediates and dye precursors .
  • Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate (Tropaeolin D): An aromatic sulfonate with an azo chromophore. Unlike the aliphatic target compound, this dye is used as a pH indicator due to its color-changing properties .
Property 4-(Dimethylamino)butane-2-sulfonic Acid p-(Dimethylamino)benzoic Acid Sodium 4-(Dimethylamino)azobenzene-4'-sulfonate
Acidity (pKa) ~1–2 (sulfonic acid) ~4.5–5 (carboxylic acid) ~1–2 (sulfonic acid)
Key Applications Catalysis, surfactants Organic synthesis, dyes pH indicators, dyes

Sulfonic Acid Derivatives in Catalysis

  • PEG-OSO₃H (Polymer-supported sulfonic acid): A recyclable catalyst used in Ritter and Knoevenagel reactions. Unlike the small-molecule target compound, PEG-OSO₃H’s polymeric structure enables easy separation from reaction mixtures but may exhibit lower activity due to diffusion limitations .
  • Camphorsulfonic Acid (CSA, C₁₀H₁₆O₄S, MW 232.29 g/mol):
    A chiral sulfonic acid widely used in asymmetric synthesis. The rigid camphor backbone provides stereochemical control, a feature absent in the flexible aliphatic target compound .

Property 4-(Dimethylamino)butane-2-sulfonic Acid PEG-OSO₃H Camphorsulfonic Acid
Structure Small molecule Polymer-supported Chiral small molecule
Catalytic Advantages High acidity, solubility Recyclability Stereoselectivity

Amino Acid Derivatives with Sulfur-Containing Groups

  • Methionine (C₅H₁₁NO₂S, MW 149.21 g/mol): A sulfur-containing amino acid with a thioether group. Unlike the sulfonic acid in the target compound, methionine’s thioether participates in methylation reactions and antioxidant pathways .
  • 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid (C₁₂H₁₅NO₅S, MW 285.32 g/mol): Contains a sulfonyl group and benzoylamino substituent. The sulfonyl group (pKa ~1–2) mimics the acidity of the target’s sulfonic acid but introduces steric hindrance, affecting substrate binding in enzymatic systems .
Property 4-(Dimethylamino)butane-2-sulfonic Acid Methionine 2-(Benzoylamino)-4-(methylsulfonyl)butanoic Acid
Functional Groups Sulfonic acid, dimethylamino Thioether, amino Sulfonyl, benzoylamino
Biological Role Limited Essential amino acid Enzyme inhibition, drug design

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